

Application Notes and Protocols for Tetrakis(dimethylamino)silane in SiN Film Deposition

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Compound of Interest

Compound Name: *Tetrakis(dimethylamino)silane*

Cat. No.: *B155119*

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Introduction

Silicon nitride (SiN) thin films are critical materials in a wide range of applications, including microelectronics, optoelectronics, and as protective coatings, due to their excellent dielectric properties, high hardness, and chemical inertness. The choice of precursor is paramount in the deposition process, directly influencing the film's quality and properties.

Tetrakis(dimethylamino)silane, with the chemical formula $\text{Si}[\text{N}(\text{CH}_3)_2]_4$, is an organosilane precursor used in the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of silicon-based thin films. Its amine ligands are reactive towards various surface groups, although they can also be a source of carbon and hydrogen impurities in the deposited films. One of the main challenges with this precursor is the potential for carbon contamination within the film due to the presence of methyl groups.^[1] This document provides detailed application notes and protocols for the use of **tetrakis(dimethylamino)silane** as a precursor for the deposition of silicon nitride films, with a focus on plasma-enhanced chemical vapor deposition (PECVD).

Precursor Properties: Tetrakis(dimethylamino)silane

A summary of the key physical and chemical properties of **tetrakis(dimethylamino)silane** is presented in the table below.

Property	Value	Reference
Chemical Formula	$\text{Si}[\text{N}(\text{CH}_3)_2]_4$	[2]
Molar Mass	204.39 g/mol	[2]
Appearance	Liquid	[2]
Boiling Point	180 °C	[2]
Melting Point	-2 °C	[2]
Density	0.885 g/cm ³	[2]

Plasma-Enhanced Chemical Vapor Deposition (PECVD) of SiN Films

PECVD is a versatile technique for depositing high-quality SiN films at relatively low temperatures, which is crucial for applications with temperature-sensitive substrates. The use of plasma allows for the dissociation of the precursor and reactant gases at lower thermal energy, facilitating the chemical reactions required for film growth.

General Process Window

The deposition of SiN films using **tetrakis(dimethylamino)silane** via PECVD is typically carried out within a specific range of process parameters. A European patent outlines a general operational window for producing such films.[3]

Parameter	Range
Substrate Temperature	< 250 °C
Pressure	35 - 400 Pa
High-Frequency Power Density	0.2 - 3.5 W/cm ²

Another source suggests a broader temperature range of 300-1000°C and pressures between 1 mTorr and 10 Torr for CVD processes with aminosilanes like **tetrakis(dimethylamino)silane**. [1]

Experimental Protocol: PECVD of SiN

This protocol describes a representative method for the deposition of a silicon nitride thin film on a silicon wafer using **tetrakis(dimethylamino)silane** as the silicon precursor and ammonia (NH₃) as the nitrogen source in a plasma-enhanced chemical vapor deposition system.

Materials and Equipment:

- PECVD reactor with a high-frequency (e.g., 13.56 MHz) plasma source
- Substrate heater capable of reaching at least 300°C
- Vacuum pump system capable of reaching pressures in the mTorr range
- Mass flow controllers for precursor and reactant gases
- **Tetrakis(dimethylamino)silane** precursor, held in a temperature-controlled bubbler
- Ammonia (NH₃) gas (high purity)
- Nitrogen (N₂) gas (high purity, for purging and as a carrier gas)
- Silicon wafers or other suitable substrates

Protocol:

- Substrate Preparation:
 - Clean the silicon wafer using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
 - Load the cleaned wafer into the PECVD reaction chamber.
- System Pump-Down and Heating:
 - Evacuate the reaction chamber to a base pressure of less than 10⁻⁵ Torr.
 - Heat the substrate to the desired deposition temperature (e.g., 200°C).

- Heat the **tetrakis(dimethylamino)silane** bubbler to a stable temperature (e.g., 60°C) to ensure a consistent vapor pressure.
- Deposition Process:
 - Introduce the carrier gas (N₂) through the **tetrakis(dimethylamino)silane** bubbler at a flow rate of 20 sccm.
 - Introduce ammonia (NH₃) into the reaction chamber at a flow rate of 100 sccm.
 - Allow the gas flows to stabilize, and adjust the chamber pressure to approximately 1 Torr.
 - Ignite the plasma by applying RF power (e.g., 100 W).
 - Continue the deposition for the desired time to achieve the target film thickness. The deposition rate will depend on the specific process conditions.
- Post-Deposition:
 - Turn off the RF power to extinguish the plasma.
 - Stop the flow of **tetrakis(dimethylamino)silane** and ammonia.
 - Purge the reaction chamber with N₂.
 - Allow the substrate to cool down under vacuum or in a nitrogen environment.
 - Unload the coated substrate for characterization.

Expected Film Properties

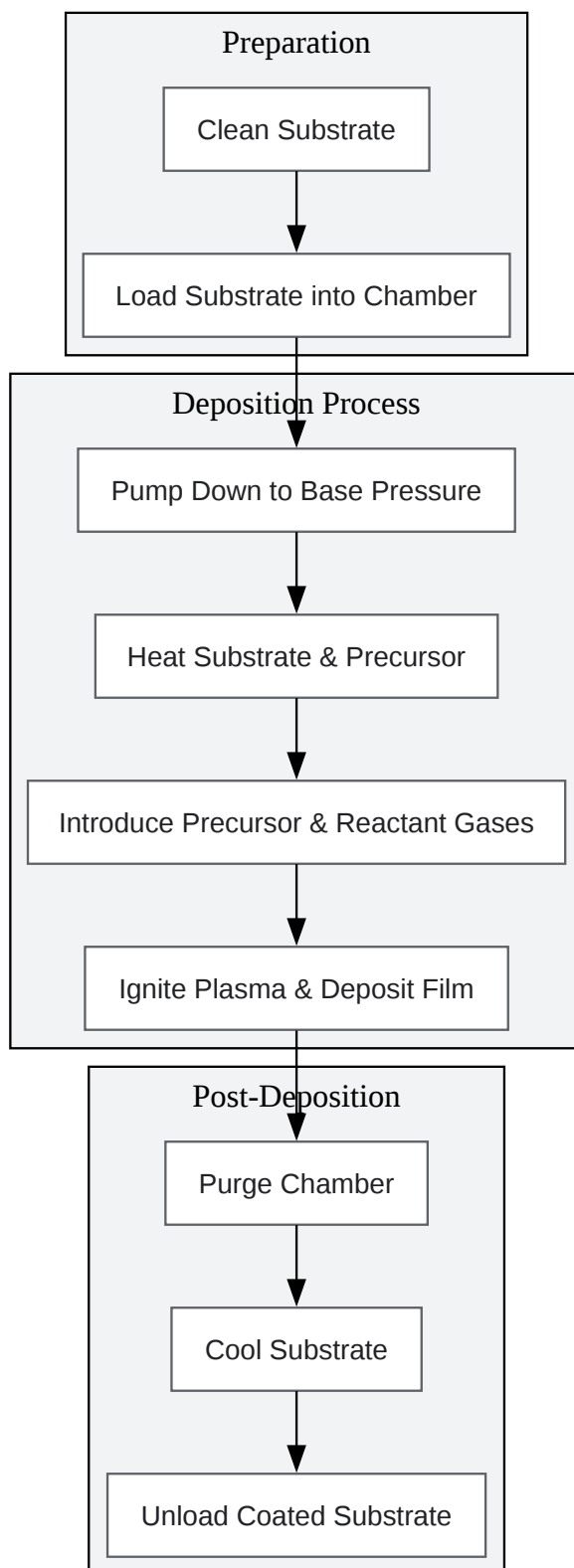
The properties of the deposited SiN films are highly dependent on the deposition parameters. The following table summarizes the expected characteristics and trends.

Property	Expected Value / Trend	Notes
Composition	$\text{SiN}_x\text{C}_y\text{H}_z$	The film will likely contain carbon and hydrogen impurities due to the precursor's ligands.[1]
Refractive Index	1.8 - 2.1	Varies with Si/N ratio and impurity content.
Density	2.2 - 2.8 g/cm ³	Generally increases with higher plasma power and deposition temperature.
Dielectric Constant	6 - 9	Dependent on film composition and density.
Etch Rate (in buffered HF)	Variable	Higher carbon and hydrogen content can lead to a higher etch rate.
Adhesion	Good on silicon and related substrates	Substrate cleaning is critical for good adhesion.

Visualizing the Workflow and Reaction

PECVD Experimental Workflow

The following diagram illustrates the logical flow of the PECVD process for depositing SiN films using **tetrakis(dimethylamino)silane**.

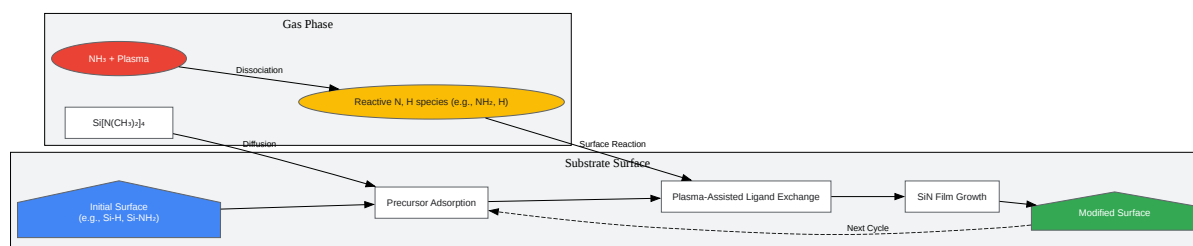


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PECVD Experimental Workflow Diagram

Generalized Surface Reaction Pathway

This diagram illustrates a simplified, conceptual pathway for the surface reactions during the plasma-enhanced deposition of SiN from an aminosilane precursor like **tetrakis(dimethylamino)silane**.



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Generalized Surface Reaction Pathway

Conclusion

Tetrakis(dimethylamino)silane is a viable precursor for the deposition of silicon nitride thin films, particularly through plasma-enhanced chemical vapor deposition. The primary advantage of this precursor is its reactivity at lower temperatures, although careful process control is necessary to minimize carbon and hydrogen incorporation into the film. The protocols and data presented in these application notes provide a foundation for researchers and scientists to develop and optimize their SiN deposition processes. Further characterization of the resulting films is recommended to tailor their properties for specific applications.

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